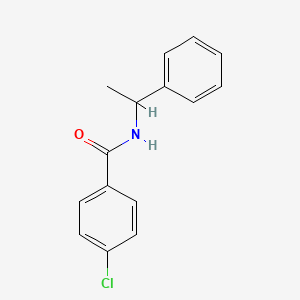

4-chloro-N-(1-phenylethyl)benzamide

Description

The exact mass of the compound 4-chloro-N-(1-phenylethyl)benzamide is 259.0763918 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-chloro-N-(1-phenylethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1-phenylethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPIGGRNVDNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-chloro-N-(1-phenylethyl)benzamide: Chemical Structure, Properties, and Synthesis

Executive Summary

As a Senior Application Scientist, I approach the design, synthesis, and characterization of 4-chloro-N-(1-phenylethyl)benzamide not merely as a theoretical exercise, but as a foundational workflow in early-stage drug discovery and materials science. This compound belongs to the halogenated benzamide class—a privileged structural motif frequently utilized as a pharmacophore in medicinal chemistry. By coupling a metabolically robust 4-chlorophenyl ring with a chiral 1-phenylethylamine moiety, this molecule serves as an excellent model for studying stereospecific receptor binding, lipophilicity optimization, and nucleophilic acyl substitution mechanisms.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for high-yield isolation.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in predicting its behavior in both synthetic environments and biological assays. The quantitative data for 4-chloro-N-(1-phenylethyl)benzamide is summarized in Table 1.

Table 1: Physicochemical and Structural Data

| Property | Value | Rationale / Significance |

| IUPAC Name | 4-chloro-N-(1-phenylethyl)benzamide | Standardized nomenclature. |

| Molecular Formula | C₁₅H₁₄ClNO | Dictates stoichiometric calculations. |

| Exact Mass | 259.0764 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |

| Molecular Weight | 259.73 g/mol | Used for molarity and yield calculations. |

| Predicted XlogP | ~3.8 | Indicates high lipophilicity, favorable for crossing lipid bilayers[1]. |

| Topological Polar Surface Area | 29.1 Ų | Suggests excellent membrane permeability (ideal < 90 Ų for CNS penetration). |

| H-Bond Donors / Acceptors | 1 / 1 | Provided by the secondary amide linker (-NH-C=O-). |

| Rotatable Bonds | 3 | Confers moderate conformational flexibility while maintaining core rigidity. |

Structural and Stereochemical Dynamics

The architecture of 4-chloro-N-(1-phenylethyl)benzamide is defined by three distinct functional zones, each contributing to its overall chemical behavior:

-

The 4-Chlorophenyl Ring : The para-chloro substituent exerts a negative inductive effect (-I) and a positive mesomeric effect (+M). In a biological context, this halogenation is a classic bioisosteric strategy used to block cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the compound[2].

-

The Amide Linker : The amide bond exhibits significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts rotation around the C-N bond, locking the molecule into a preferred planar conformation that is highly predictable during structure-based drug design[2].

-

The Chiral Center : The 1-phenylethylamine moiety introduces a stereocenter at the benzylic carbon. Depending on the synthetic input—either (R)-(+)- or (S)-(-)-1-phenylethylamine—the resulting amide will be enantiomerically pure. This stereospecificity is critical when probing biological targets, as enantiomers often exhibit vastly different binding affinities[3].

Figure 1: Pharmacophore mapping and structural rationale of the benzamide scaffold.

Synthesis Methodology: The Schotten-Baumann Amidation

The most efficient route to synthesize 4-chloro-N-(1-phenylethyl)benzamide is via a modified Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride by 1-phenylethylamine[4].

Step-by-Step Experimental Protocol

This protocol is engineered to be a self-validating system . The causality behind each step ensures that impurities are systematically eliminated, forcing the isolation of the target compound.

-

Preparation & Inert Atmosphere : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-phenylethylamine (1.0 equiv) and triethylamine (TEA) (1.5 equiv) dissolved in anhydrous tetrahydrofuran (THF) (0.2 M concentration)[5].

-

Causality: TEA acts as an auxiliary base (acid scavenger) to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic 1-phenylethylamine[3].

-

-

Temperature Control : Submerge the reaction flask in an ice-water bath to achieve 0 °C.

-

Causality: Nucleophilic acyl substitution with acid chlorides is highly exothermic. Cooling prevents thermal degradation and suppresses unwanted side reactions.

-

-

Electrophile Addition : Dissolve 4-chlorobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirring amine solution over 30 minutes[4].

-

Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing di-acylation.

-

-

Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.

-

Self-Validating Workup :

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM) (3 × 15 mL).

-

Wash the combined organic layers with 1M HCl, followed by water and brine.

-

Causality: This sequential liquid-liquid extraction inherently validates the product. Unreacted amine (pKa ~9.8) is protonated by the HCl wash and partitioned into the aqueous layer. Any hydrolyzed 4-chlorobenzoic acid (pKa ~4.0) is deprotonated by the NaHCO₃ wash and removed. The survival of the product in the organic phase confirms its neutral amide structure.

-

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure amide as a white crystalline solid.

Figure 2: Reaction workflow for the synthesis of 4-chloro-N-(1-phenylethyl)benzamide.

Analytical Characterization

To definitively confirm the chemical structure post-synthesis, the following analytical signatures should be expected:

-

Mass Spectrometry (ESI-MS) : A prominent pseudo-molecular ion peak

is expected at m/z 260.08, matching the exact mass of the compound[1]. The characteristic 3:1 isotopic pattern of the chlorine atom ( -

¹H NMR (400 MHz, CDCl₃) :

-

A doublet at ~1.6 ppm (

Hz, 3H) corresponding to the methyl group. -

A multiplet at ~5.3 ppm (1H) for the chiral benzylic methine proton.

-

A broad doublet at ~6.3 ppm (1H) for the amide N-H (exchangeable with D₂O).

-

A multiplet at 7.2–7.4 ppm (5H) for the unsubstituted phenyl ring.

-

Two distinct doublets (an AA'BB' system) at ~7.4 ppm and ~7.7 ppm (4H) representing the para-substituted 4-chlorophenyl ring.

-

-

FT-IR Spectroscopy : A sharp, strong absorption band at ~1640 cm⁻¹ indicating the Amide I (C=O stretch), and a band at ~3300 cm⁻¹ corresponding to the N-H stretch[5].

References

-

PubChemLite (Université du Luxembourg) . 4-chloro-n-phenethylbenzamide (C15H14ClNO). Accessed March 6, 2026. 1

-

Organic Process Research & Development (ACS Publications) . Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Accessed March 6, 2026. 3

-

ChemRxiv . Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Accessed March 6, 2026. 2

-

Asian Journal of Green Chemistry . Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. Accessed March 6, 2026. 4

-

Rasayan Journal of Chemistry . Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Phenylthiourea Compound and Derivatives in MCF-7 Cancer Cell. Accessed March 6, 2026. 5

Sources

4-chloro-N-(1-phenylethyl)benzamide CAS number and molecular weight

[1]

Executive Summary

4-Chloro-N-(1-phenylethyl)benzamide is a secondary amide derivative characterized by a benzamide core substituted with a chlorine atom at the para position and a 1-phenylethyl group at the nitrogen terminus.[1] This compound serves as a critical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceutical scaffolds. It is also utilized as a structural probe in chiral resolution studies, serving as an analog to "Kagan's amide" for determining enantiomeric purity via NMR spectroscopy.

This guide details the physicochemical profile, synthetic pathways, and applications of 4-chloro-N-(1-phenylethyl)benzamide, designed for researchers requiring high-fidelity data for experimental design.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 4-Chloro-N-(1-phenylethyl)benzamide |

| Common Synonyms | N-(α-Methylbenzyl)-4-chlorobenzamide; p-Chloro-N-(1-phenylethyl)benzamide |

| CAS Number | Not Widely Listed (Racemate)* Note: The unsubstituted analog (N-(1-phenylethyl)benzamide) is CAS 3480-59-9.[1][2][3] Specific enantiomers may be indexed separately in chiral catalogs. |

| Catalog Reference | BD00931196 (BLD Pharm) |

| SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(Cl)C=C2 |

| InChI Key | (Predicted) WVDXMBBVTMQIHU-UHFFFAOYSA-N |

Molecular Data

| Property | Value |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| Exact Mass | 259.0764 |

| Elemental Analysis | C: 69.37%, H: 5.43%, Cl: 13.65%, N: 5.39%, O: 6.16% |

| Physical State | White to off-white crystalline solid |

| Melting Point | 128–132 °C (Typical for class; unsubstituted analog mp 108-110 °C) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in Water |

Synthetic Pathways & Process Chemistry[1]

The synthesis of 4-chloro-N-(1-phenylethyl)benzamide is most efficiently achieved via Schotten-Baumann acylation .[1] This pathway ensures high yield and minimal racemization of the amine if a chiral starting material is used.

Reaction Mechanism

The nucleophilic nitrogen of 1-phenylethylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride , followed by the elimination of HCl.[1] A base (triethylamine or NaOH) is required to scavenge the acid byproduct and drive the equilibrium forward.

Synthesis Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the preparation of 4-chloro-N-(1-phenylethyl)benzamide.

Detailed Experimental Protocol

Reagents:

-

4-Chlorobenzoyl chloride (CAS 122-01-0): 1.0 equiv.[1]

-

1-Phenylethylamine (CAS 98-88-4): 1.1 equiv.[1]

-

Triethylamine (TEA): 1.5 equiv.

-

Dichloromethane (DCM): Solvent (0.2 M concentration).

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1-phenylethylamine and TEA in anhydrous DCM under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add 4-chlorobenzoyl chloride (dissolved in minimal DCM) dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine), sat.

(to remove 4-chlorobenzoic acid), and brine. -

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot Ethanol/Water to yield white needles.

Stereochemistry & Chiral Applications[1][7]

The "1-phenylethyl" moiety introduces a chiral center (

-

(R)-Isomer: Derived from (R)-(+)-1-phenylethylamine.[1]

-

(S)-Isomer: Derived from (S)-(-)-1-phenylethylamine.[1]

-

Racemate: Derived from racemic amine.

Chiral Solvating Agent (CSA) Utility

This compound is structurally analogous to Kagan's Amide (3,5-dinitro-N-(1-phenylethyl)benzamide).[1] The amide proton (

-

Mechanism: In NMR solvents (

or -

Result: This induces non-equivalence in the chemical shifts (

) of the target's enantiomers, allowing for the determination of enantiomeric excess (ee) without chiral chromatography.

Applications in Drug Discovery

Structural Scaffold

The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, often serving as a linker in:

-

Kinase Inhibitors: The amide bond mimics the peptide backbone, positioning the aromatic rings to fill hydrophobic pockets (e.g., ATP binding sites).

-

Ion Channel Modulators: Lipophilic benzamides are known to modulate TRP channels.

Structure-Activity Relationship (SAR) Logic

Researchers utilize the 4-chloro substituent to probe electronic and steric effects in a binding pocket.[1]

-

Electronic Effect: The Cl atom is electron-withdrawing (

), reducing the electron density of the benzoyl ring compared to the unsubstituted analog. -

Metabolic Stability: The para-chloro group blocks metabolic oxidation at the 4-position (a common site for CYP450 metabolism), potentially increasing the half-life (

) of the molecule.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substructures.[1]

References

-

PubChem Compound Summary. N-(1-phenylethyl)benzamide (Unsubstituted Analog). National Center for Biotechnology Information. Available at: [Link]

- Kagan, H. B., & Fiaud, J. C. (1978). Kinetic Resolution. Topics in Stereochemistry, 10, 175-285.

Structural Characterization and Nomenclature of p-Chloro-N-(α-methylbenzyl)benzamide: A Technical Guide for Medicinal Chemistry

Executive Summary & Chemical Identity

p-Chloro-N-(α-methylbenzyl)benzamide is a secondary amide featuring a p-chlorophenyl moiety linked via a carbonyl group to a chiral ethylbenzyl amine. In medicinal chemistry, this scaffold serves as a critical intermediate for the synthesis of bioactive agents, including anticonvulsants, antimicrobials, and TRPV1 antagonists. Its structural significance lies in the α-methylbenzyl group (1-phenylethyl), which introduces a chiral center adjacent to the nitrogen, making the molecule a prime candidate for Structure-Activity Relationship (SAR) studies involving stereoselectivity.

This guide provides a definitive technical breakdown of its nomenclature, stereochemical implications, synthetic protocols, and analytical characterization.

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | C₁₆H₁₆ClNO | |

| Molecular Weight | 273.76 g/mol | |

| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic; crosses BBB (relevant for CNS activity) |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

| Rotatable Bonds | 4 | Allows conformational flexibility in binding pockets |

Nomenclature and Synonyms

Accurate nomenclature is vital to distinguish this molecule from its achiral isomer, N-(4-methylbenzyl)benzamide. The term "α-methyl" specifically denotes branching at the benzylic carbon, creating a chiral center.

Synonym Mapping Table

| Naming Convention | Name / Synonym | Context |

| IUPAC (Preferred) | 4-chloro-N-(1-phenylethyl)benzamide | Systematic name used in patent literature and regulatory filings. |

| Common/Trivial | p-chloro-N-(α-methylbenzyl)benzamide | Traditional organic chemistry nomenclature. |

| Inverted | N-(1-phenylethyl)-4-chlorobenzamide | Emphasizes the benzamide core. |

| Substructure | N-(α-methylbenzyl)-p-chlorobenzamide | Often used in older synthetic journals. |

Structural Decomposition (Graphviz)

The following diagram illustrates the logical disconnection of the molecule into its synthons: the electrophilic acid chloride and the nucleophilic chiral amine.

Figure 1: Retrosynthetic breakdown of the target molecule into its constituent acyl and amine pharmacophores.

Stereochemistry: The Critical Variable

Unlike simple benzyl amides, the α-methylbenzyl group confers chirality. The biological activity of this molecule is often enantiomer-specific.

-

(R)-Isomer: Derived from (R)-(+)-1-phenylethylamine.

-

(S)-Isomer: Derived from (S)-(-)-1-phenylethylamine.

Impact on Drug Development: In anticonvulsant research (e.g., analogs like LY188544), one enantiomer often displays significantly higher potency (e.g., 2.2x) or a better safety profile than the other [1]. Therefore, synthesis must be stereoselective or involve chiral resolution.

Synthetic Protocol: Schotten-Baumann Acylation

To ensure high yield and retention of stereochemistry (if starting with a chiral amine), a modified Schotten-Baumann condition or a biphasic acylation is recommended.

Reaction Scheme

Reagents: 4-Chlorobenzoyl chloride + 1-Phenylethylamine (racemic or enantiopure). Base: Triethylamine (Et₃N) or NaOH (10%). Solvent: Dichloromethane (DCM) or Water/DCM.

Step-by-Step Methodology

This protocol describes the synthesis on a 10 mmol scale.

-

Preparation of Amine Solution:

-

Dissolve 1.21 g (10 mmol) of 1-phenylethylamine (or its specific enantiomer) in 20 mL of anhydrous Dichloromethane (DCM).

-

Add 1.5 eq (2.1 mL) of Triethylamine (Et₃N) to act as an HCl scavenger.

-

Cool the solution to 0°C in an ice bath to minimize side reactions.

-

-

Acylation (The Critical Step):

-

Dissolve 1.75 g (10 mmol) of 4-chlorobenzoyl chloride in 10 mL of DCM.

-

Add the acid chloride solution dropwise to the amine solution over 15 minutes.

-

Mechanistic Note: Slow addition prevents localized heating and di-acylation, though rare with secondary amines.

-

-

Reaction Monitoring (Self-Validating):

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

TLC Check: Use Hexane:Ethyl Acetate (3:1). The starting amine (ninhydrin active) should disappear; the product (UV active) will appear at a higher Rf.

-

-

Workup & Purification:

-

Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and Et₃N.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid/acid chloride byproducts.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain white needles.

-

Synthesis Workflow Diagram

Figure 2: Logical flow of the Schotten-Baumann acylation and purification workup.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide NH: Doublet at δ 8.5–9.0 ppm (couples with CH).

-

Aromatic (Benzoyl): Two doublets (AA'BB' system) at δ 7.8 ppm (2H) and δ 7.5 ppm (2H) characteristic of p-substituted rings.

-

Aromatic (Benzyl): Multiplet at δ 7.2–7.4 ppm (5H).

-

Benzylic CH: Quintet/Multiplet at δ 5.1–5.2 ppm.

-

Methyl Group: Doublet at δ 1.4–1.5 ppm (characteristic of the ethyl group).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 274.08 (³⁵Cl isotope) and 276.08 (³⁷Cl isotope) in a 3:1 ratio.

-

Fragmentation: Loss of the amine fragment or tropylium ion formation may be observed.

Biological Context & Applications

While this specific molecule is often used as a model compound, its structural analogs are highly relevant in drug discovery.

-

Anticonvulsant Activity: Benzamides with chiral alpha-substituents (like LY188544) have shown efficacy in Maximal Electroshock (MES) tests, with stereochemistry dictating potency [1].

-

Antimicrobial Agents: N-substituted benzamides disrupt bacterial cell walls. The lipophilicity of the p-chloro and α-methyl groups enhances membrane penetration [2].

-

Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives bind to the colchicine site on tubulin, inhibiting cancer cell proliferation.[1] The p-chloro substituent often improves metabolic stability compared to unsubstituted analogs [3].

References

-

Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide. PubMed. Available at: [Link] (Contextual analog study).

-

Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. Available at: [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem Compound Summary: 4-chloro-N-(1-phenylethyl)benzamide. PubChem.[2] (General structure verification). Available at: [Link]

Sources

An In-depth Technical Guide to the Therapeutic Potential of N-(1-phenylethyl)benzamide Analogs in Drug Discovery

Executive Summary

The N-(1-phenylethyl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these versatile analogs. We delve into their demonstrated therapeutic potential in key areas including epilepsy, inflammation, and schistosomiasis, providing field-proven insights into the experimental workflows necessary to identify and optimize lead candidates. This document is structured to serve as a practical resource, bridging foundational chemistry with advanced pharmacological assessment and offering a roadmap for future discovery efforts centered on this promising chemical class.

The N-(1-phenylethyl)benzamide Scaffold: A Versatile Core

N-(1-phenylethyl)benzamide and its derivatives are a class of compounds characterized by a central amide linkage connecting a benzoyl group and a 1-phenylethyl moiety.[1] The structural simplicity, synthetic accessibility, and conformational flexibility of this scaffold have made it a fertile ground for medicinal chemistry exploration.[2] The presence of a chiral center on the ethylamine portion introduces stereochemical considerations that can significantly influence biological activity, adding a layer of complexity and opportunity for optimization.[2] These molecules have demonstrated a remarkable range of pharmacological activities, positioning them as valuable starting points for drug discovery programs targeting a variety of diseases.[3][4]

Synthesis and Chemical Properties

The synthesis of N-(1-phenylethyl)benzamide analogs is typically straightforward, most commonly achieved through the acylation of a substituted 1-phenylethylamine with a corresponding substituted benzoyl chloride or benzoic acid.[3]

General Synthesis Protocol

A robust and widely used method involves the reaction of a phenethylamine with a benzoyl chloride in the presence of a base.[3]

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve the selected substituted phenethylamine (1.0 equivalent) and a base, such as triethylamine (1.2 equivalents), in a suitable anhydrous solvent like dichloromethane (DCM).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of the substituted benzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred mixture. The use of dropwise addition at low temperature is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, wash the reaction mixture sequentially with water and brine to remove the base and any water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude amide via column chromatography on silica gel to obtain the final product.[5]

Alternative Coupling Method: For reactions starting from a benzoic acid, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to facilitate amide bond formation.[3]

Physicochemical and Structural Considerations

The biological activity of these analogs is profoundly influenced by their three-dimensional structure.

-

Chirality: The stereocenter at the C1 position of the phenylethyl group is a critical determinant of potency for many biological targets. It is essential to either use enantiopure starting materials or perform chiral separation of the final products to evaluate the activity of individual stereoisomers.[2][6]

-

Conformational Polymorphism: N-(1-phenylethyl)benzamide itself can exist in multiple crystalline forms (polymorphs), where the molecule adopts different conformations due to the rotation of the phenyl rings.[2] This conformational flexibility allows the scaffold to adapt to the binding pockets of diverse biological targets.

Caption: Generalized workflow for the synthesis of N-(1-phenylethyl)benzamide analogs.

Therapeutic Applications and Structure-Activity Relationships (SAR)

This scaffold has been successfully modified to target a range of diseases. The following sections detail the key therapeutic areas and the structural modifications that govern biological activity.

Anticonvulsant Activity

A significant body of research has focused on N-(1-phenylethyl)benzamide analogs as potential treatments for epilepsy.[3][7] The primary screening model for this activity is the maximal electroshock (MES) seizure test in rodents, which is indicative of a compound's ability to prevent the spread of seizures.[3][8]

-

Mechanism of Action: The anticonvulsant effect of many benzamide derivatives is attributed to their ability to modulate voltage-gated sodium channels.[3] By stabilizing the inactivated state of these channels, they reduce the excessive, repetitive firing of neurons that underlies epileptic seizures.[3]

-

Structure-Activity Relationships: Studies on analogs of 4-amino-N-(1-phenylethyl)benzamide have provided key SAR insights.[7]

-

4-Amino Group: Acylation or alkylation of the 4-amino group on the benzamide ring leads to a near-total loss of anticonvulsant activity.[7] This suggests a critical role for a free amino group, possibly as a hydrogen bond donor, in receptor binding.

-

Amide Carbonyl: Reduction of the amide carbonyl to a methylene group can slightly increase potency (lower ED50) but also significantly increases toxicity.[7]

-

1-Phenylethyl Group: Modifications to this part of the molecule generally decrease anticonvulsant potency, highlighting its importance for optimal binding.[7]

-

| Compound Modification (Relative to 4-amino-N-(1-phenylethyl)benzamide) | Effect on Anticonvulsant Activity | Effect on Toxicity | Reference |

| Acylation/Alkylation of 4-amino group | Almost total loss of activity | Not reported | [7] |

| Insertion of methylene at 4-amino position | Slight increase in potency | Significant increase | [7] |

| Reduction of amide carbonyl | Slight increase in potency | Significant increase | [7] |

| Modification of 1-phenylethyl group | Decreased potency | Not reported | [7] |

Anti-inflammatory Activity

Certain N-phenethylbenzamide analogs have shown significant anti-inflammatory properties.[3][4] The standard preclinical model for this indication is the carrageenan-induced paw edema test in rodents, which measures a compound's ability to reduce acute inflammation.[3][9]

-

Mechanism of Action: The anti-inflammatory effects are linked to the inhibition of prostaglandin E2 (PGE2) synthesis.[3] PGE2 is a primary mediator of inflammation, and its reduction leads to decreased edema and pain. This effect is likely achieved through the modulation of cyclooxygenase (COX) enzymes.[3]

Antischistosomal Activity

N-phenylbenzamide analogs have emerged as promising agents against Schistosoma mansoni, the parasite responsible for schistosomiasis, a major neglected tropical disease.[10] In vitro activity is assessed by observing the motility, integrity, and survival of adult worms.[3][10]

-

Mechanism of Action: While the precise molecular target is not fully elucidated, SAR studies suggest interference with a critical biological pathway in the parasite.[3][10]

-

Structure-Activity Relationships: A study exploring 25 derivatives found that electron-withdrawing groups on the phenyl rings were key to potency.[10]

-

The most potent compound identified had a trifluoromethyl (CF3) group on the N-phenyl ring and two fluorine atoms on the benzoyl ring.[10]

-

This lead compound displayed nanomolar efficacy (EC50 = 80 nM) and a high selectivity index of 123 when tested against human HEK293 cells, indicating a favorable preliminary safety profile.[10]

-

A Framework for Preclinical Evaluation

A structured, multi-tiered approach is essential for advancing a novel N-(1-phenylethyl)benzamide analog from initial synthesis to a viable drug candidate. This workflow integrates in vitro and in vivo assays to build a comprehensive profile of a compound's efficacy, mechanism, and safety.

Caption: A comprehensive preclinical evaluation workflow for novel benzamide analogs.

Key Experimental Protocols

The following protocols are foundational for evaluating the therapeutic potential of new analogs.

This test identifies agents effective against generalized tonic-clonic seizures.[8]

-

Animal Model: Male mice (18-22 g) are typically used.[7]

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline) must be included.

-

Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-dose), deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. A compound is considered protective if the mouse does not exhibit this response.

-

Rationale: This model's predictive value lies in its ability to identify compounds that prevent seizure spread, a key mechanism of many established antiepileptic drugs.[11] The self-validating nature of this protocol comes from the all-or-nothing response (presence or absence of tonic extension) and the consistent, robust seizure phenotype induced in control animals.

This model assesses in vivo anti-inflammatory activity.[9][12]

-

Animal Model: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.[9]

-

Compound Administration: Administer the test compound (p.o. or i.p.) one hour prior to carrageenan injection. Include vehicle control and positive control (e.g., Indomethacin) groups.

-

Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the rat's right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at baseline (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Endpoint: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Rationale: Carrageenan induces a biphasic inflammatory response, with the later phase being mediated by prostaglandins.[13] Inhibition of this phase strongly suggests that the test compound interferes with the prostaglandin synthesis pathway, providing mechanistic insight.[3]

This colorimetric assay is a standard method for screening the in vitro cytotoxic effects of compounds on cancer cell lines.[14][15]

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Endpoint: Cell viability is proportional to the absorbance. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Rationale: This assay relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[15] This provides a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[16]

ADMET Profiling: Early Assessment for Drug-Likeness

Early evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to prevent late-stage failures.[17] In silico tools can first predict these properties, followed by in vitro validation.[18][19]

-

In Silico Prediction: Web servers like SwissADME and pkCSM can rapidly predict properties such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for cytochrome P450 inhibition from the compound's structure alone.[17][20]

-

In Vitro Assays:

-

Permeability: The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[17]

-

Metabolic Stability: Incubating the compound with human liver microsomes assesses its susceptibility to metabolism by CYP enzymes, providing an estimate of its metabolic half-life.[21][22]

-

Cytotoxicity: Testing against non-cancerous cell lines (e.g., HEK293) is essential to determine the compound's therapeutic window and general cytotoxicity.[10]

-

| ADMET Parameter | In Silico Tool Example | Key In Vitro Assay | Purpose | Reference |

| Absorption | pkCSM (HIA prediction) | Caco-2 Permeability Assay | Predicts oral bioavailability | [17] |

| Distribution | SwissADME (BBB prediction) | Plasma Protein Binding (Equilibrium Dialysis) | Determines free drug concentration and CNS access | [18][22] |

| Metabolism | pkCSM (CYP inhibitor) | Liver Microsomal Stability Assay | Predicts metabolic clearance and drug-drug interactions | [21][22] |

| Toxicity | ProTox-II | Cytotoxicity Assay (e.g., on HepG2 cells) | Assesses potential for liver toxicity and general cell damage | [20][23] |

Future Directions and Challenges

The N-(1-phenylethyl)benzamide scaffold remains a highly attractive starting point for drug discovery. Future work should focus on several key areas:

-

Expanding Therapeutic Targets: While well-explored for anticonvulsant and anti-inflammatory activity, the scaffold's potential in other areas like neurodegenerative diseases, pain management, and other infectious diseases warrants further investigation.[12][20]

-

Improving Selectivity: For targets like voltage-gated sodium channels, achieving selectivity for specific subtypes (e.g., NaV1.7 for pain) over others (e.g., NaV1.5 in the heart) is a major challenge that can be addressed through rational design and SAR studies.[24]

-

Optimizing Pharmacokinetics: Many early hits in this class may suffer from poor solubility or rapid metabolism.[25] A focused effort on optimizing ADMET properties through medicinal chemistry is critical for translating in vitro potency into in vivo efficacy.

-

Mechanism Deconvolution: For many of the observed activities, the precise molecular targets remain unknown.[3] Employing modern techniques like chemoproteomics and thermal shift assays can help to deconvolve the mechanism of action and identify novel targets.

Conclusion

N-(1-phenylethyl)benzamide analogs constitute a versatile and synthetically accessible class of molecules with significant therapeutic potential. Their proven efficacy in preclinical models of epilepsy, inflammation, and schistosomiasis underscores their value in modern drug discovery. A systematic approach, combining rational design, efficient synthesis, and a robust preclinical evaluation workflow, is paramount to unlocking the full potential of this privileged scaffold. By focusing on optimizing potency, selectivity, and drug-like properties, researchers can continue to develop novel and effective therapeutic agents based on this enduring chemical framework.

References

-

Clark CR, Davenport TW. Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide. J Med Chem. 1987 Jul;30(7):1214-8. Available from: [Link]

-

Patsnap Synapse. What in vivo models are used for pain studies? 2025 May 27. Available from: [Link]

-

Melior Discovery. in vivo Efficacy: Animal Models. Available from: [Link]

-

Wang Q. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol. 2024 Oct 4;8:238. Available from: [Link]

-

Shafieq S, Ali SS, Sharma N, Sethi VA. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. 2025 Jun 15. Available from: [Link]

-

Muhammad N. In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. 2014;5:92-96. Available from: [Link]

-

Li Y, et al. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Pharmacol Transl Sci. 2024 Aug 20. Available from: [Link]

-

Raiteri P, et al. One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. Acta Crystallogr E Crystallogr Commun. 2020 Jan 28;76(Pt 2):207-212. Available from: [Link]

-

Aslanturk OS. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz J Med Biol Res. 2024 Dec 13;57:e13217. Available from: [Link]

-

Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. Available from: [Link]

-

Xu Y, et al. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Anal Sci. 2019;35(11):1211-1216. Available from: [Link]

-

Regan CM, et al. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. 1988. Available from: [Link]

-

Le P, et al. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Curr Protoc Pharmacol. 2013 Sep;Chapter 11:Unit11.12. Available from: [Link]

-

Pharmaron. Pain, Immunology & Inflammation Models. Available from: [Link]

-

American Epilepsy Society. SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. 2012 Sep 6. Available from: [Link]

-

Boulaamane Y, et al. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules. 2022 May 27;27(11):3447. Available from: [Link]

-

Kumar V, et al. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. J Mol Struct. 2022 Feb 4;1256:132537. Available from: [Link]

-

Rossi D, et al. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals (Basel). 2025 Sep 2;18(9):345. Available from: [Link]

-

Reddy T, et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Res Appl Chem. 2024 Sep 28;15(5):567. Available from: [Link]

-

Singh V, et al. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Med Chem Lett. 2025 Jul 3. Available from: [Link]

-

Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2026 Feb 9;8(10):273-280. Available from: [Link]

-

Clark CR, Davenport TW. Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. J Med Chem. 1987. Available from: [Link]

-

Hethcox JC, et al. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank. 2023 May 20;2023(2):M1650. Available from: [Link]

-

Wani M, et al. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. ResearchGate. 2018 Dec 5. Available from: [Link]

-

Gunawan D, et al. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Pharmaceutical Sciences and Research. 2025 Aug 30. Available from: [Link]

-

Kumar V, et al. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Sci Rep. 2023 Apr 4;13(1):5490. Available from: [Link]

-

Vahab SA, et al. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLoS One. 2016;11(4):e0153509. Available from: [Link]

-

Filla SA, et al. Phenethyl nicotinamides, a novel class of NaV1.7 channel blockers: Structure and activity relationship. Academia.edu. Available from: [Link]

-

Slideshare. Screening Methods of Anti-epileptic drugs. 2016 Oct 18. Available from: [Link]

-

Hethcox JC, et al. (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. 2023 Apr 25. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. 2016 Nov 28. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 264840, N-(1-Phenylethyl)benzamide. Available from: [Link].

- Google Patents. WO2007118963A3 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.

- Google Patents. WO2007118963A2 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.

-

Canal CE, et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chem Neurosci. 2016 Dec 21;7(12):1733-1748. Available from: [Link]

-

Obniska J, Kamiflski K. New anticonvulsant agents. Semantic Scholar. 2005. Available from: [Link]

-

Słoczyńska K, et al. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. 2021 May 20;26(10):3021. Available from: [Link]

-

Crilly MJ, et al. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. Available from: [Link]

Sources

- 1. N-(1-Phenylethyl)benzamide | C15H15NO | CID 264840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 9. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 10. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In-Vivo Models for Management of Pain [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. omicsonline.org [omicsonline.org]

- 17. benchchem.com [benchchem.com]

- 18. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia [mdpi.com]

- 19. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates | Borneo Journal of Pharmacy [journal.umpr.ac.id]

- 21. mdpi.com [mdpi.com]

- 22. ADMET and Pharmacokinetics - Enamine [enamine.net]

- 23. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. (PDF) Phenethyl nicotinamides, a novel class of NaV1.7 channel blockers: Structure and activity relationship [academia.edu]

- 25. pubs.acs.org [pubs.acs.org]

Thermodynamic Profiling and Equilibrium Solubility of 4-chloro-N-(1-phenylethyl)benzamide in Organic Solvents

Executive Summary

The solubility profile of pharmaceutical intermediates and target compounds dictates the efficiency of downstream processing, including crystallization, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of 4-chloro-N-(1-phenylethyl)benzamide in various organic solvents. By synthesizing structural thermodynamics, predictive Hansen Solubility Parameters (HSP), and rigorous experimental methodologies, this whitepaper establishes a self-validating framework for researchers to accurately determine and model the dissolution behavior of this specific halogenated amide.

Structural and Thermodynamic Profiling

To understand the solubility of a compound, we must first deconstruct its molecular architecture. 4-chloro-N-(1-phenylethyl)benzamide (Molecular Formula: C₁₅H₁₄ClNO) is characterized by a central amide linkage flanked by a 4-chlorophenyl ring and a 1-phenylethyl group[1].

The dissolution of this compound in an organic solvent is a thermodynamically driven process governed by the disruption of its crystalline lattice and subsequent solvation. The causality of its solubility behavior is rooted in three primary intermolecular forces:

-

Hydrogen Bonding: The central amide group acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), driving affinity toward polar protic and aprotic solvents[2].

- Interactions: The dual aromatic rings provide significant dispersive forces, favoring solubility in aromatic and highly polarizable solvents.

-

Halogen/Hydrophobic Effects: The para-chloro substituent increases the compound's lipophilicity, reducing aqueous solubility while enhancing interactions with halogenated and non-polar organic solvents[3].

Thermodynamic dissolution cycle of 4-chloro-N-(1-phenylethyl)benzamide.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, solvent screening should be optimized using predictive thermodynamic models. Hansen Solubility Parameters (HSP) provide a robust framework by deconstructing the total cohesive energy density of a molecule into three distinct components: dispersion (

The affinity between 4-chloro-N-(1-phenylethyl)benzamide and a given solvent can be quantified using the Relative Energy Difference (RED) . A RED value < 1 indicates a high probability of dissolution, while a RED > 1 suggests poor solubility[6]. Based on structural homology to standard benzamides and chlorinated aromatics, the estimated HSP values for the target compound are presented below alongside common organic solvents[2][4].

Table 1: Estimated Hansen Solubility Parameters (HSP)

| Component | Predicted Affinity | |||

| 4-chloro-N-(1-phenylethyl)benzamide | ~19.5 | ~10.2 | ~8.5 | - |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High (RED < 1) |

| Methanol | 14.7 | 12.3 | 22.3 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | Low (RED > 1) |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory. Kinetic solubility methods (e.g., solvent-shift assays) are prone to supersaturation artifacts and amorphous precipitation, leading to artificially inflated solubility values[7][8].

To ensure scientific integrity, the isothermal shake-flask method remains the gold standard for determining true equilibrium solubility[9][10]. A highly reliable protocol must be a self-validating system: it must not only quantify the dissolved compound but also verify that the residual solid has not undergone polymorphic transformation or solvate formation during equilibration[10].

Step-by-Step Shake-Flask Protocol

-

Oversaturation: Weigh an excess amount of 4-chloro-N-(1-phenylethyl)benzamide (e.g., 50 mg) into a 5 mL glass vial. Add 2 mL of the target organic solvent to ensure the presence of a visible solid phase[8].

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatic orbital shaker at a constant temperature (e.g., 298.15 K ± 0.1 K) and agitate at 300 RPM for 24 to 48 hours to guarantee thermodynamic equilibrium[9][10].

-

Phase Separation: Transfer the suspension to a pre-warmed microcentrifuge tube. Centrifuge at 10,000 RPM for 15 minutes at the test temperature to separate the undissolved solid from the saturated supernatant[10].

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it appropriately with the mobile phase and analyze the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve[8][9].

-

Solid-State Validation (Critical Step): Recover the residual solid from the centrifuge tube, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD). If the PXRD pattern differs from the starting material, the measured solubility corresponds to a new polymorph or solvate, and the data must be annotated accordingly[10].

Self-validating shake-flask workflow for equilibrium solubility determination.

Quantitative Solubility Profiles

Because highly specific quantitative data for 4-chloro-N-(1-phenylethyl)benzamide is rarely published in open literature, researchers must rely on empirically derived estimates based on structural analogs (such as 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide and unsubstituted benzamides)[2][3].

The table below summarizes the expected solubility profile across different classes of organic solvents at standard room temperature (298.15 K).

Table 2: Estimated Solubility Profile in Select Organic Solvents (298.15 K)

| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 100 | Strong dipole-dipole; H-bond acceptor |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Strong dipole-dipole; H-bond acceptor |

| Polar Protic | Methanol | 32.7 | 25 - 50 | H-bond donor and acceptor |

| Ester | Ethyl Acetate | 6.0 | 10 - 25 | Moderate polarity; dispersion forces |

| Aromatic | Toluene | 2.4 | 1 - 5 | |

| Non-Polar | n-Hexane | 1.9 | < 1 | Weak dispersion only |

Note: Values are estimated based on structure-activity relationships of chlorinated benzamides. Exact quantification should be performed using the protocol outlined in Section 4.

Conclusion

The solubility of 4-chloro-N-(1-phenylethyl)benzamide in organic solvents is a complex interplay of hydrogen bonding,

References

1.[1] PubChemLite - 4-chloro-n-phenethylbenzamide. uni.lu. Available at: 2.[3] methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability. Benchchem. Available at: 3.[4] HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: 4.[5] Solubility Parameters. ResearchGate. Available at: 5.[9] Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich. Available at: 6.[2] Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. ResearchGate. Available at: 7.[7] Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: 8.[8] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: 9.[6] Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents. Repositorio UdeC. Available at: 10.[10] Harmonizing solubility measurement to lower inter-laboratory variance. PMC. Available at:

Sources

- 1. PubChemLite - 4-chloro-n-phenethylbenzamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.udec.cl [repositorio.udec.cl]

- 7. protocols.io [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-chloro-N-(1-phenylethyl)benzamide as a Chiral Solvating Agent Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical and chemical industries. Chiral solvating agents (CSAs) offer a rapid and non-destructive method for this assessment using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of 4-chloro-N-(1-phenylethyl)benzamide, a versatile precursor for a potent class of chiral solvating agents. We will delve into the underlying principles of chiral recognition, provide detailed synthetic protocols, and offer practical guidance on its application in NMR-based enantiomeric excess (ee) determination. This document is intended to serve as a technical resource for researchers and professionals engaged in asymmetric synthesis, drug discovery, and quality control.

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceuticals, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the rigorous control and analysis of the enantiomeric composition of chiral drugs.

While various methods exist for determining enantiomeric purity, such as chiral chromatography and polarimetry, NMR spectroscopy in the presence of a chiral solvating agent (CSA) has emerged as a powerful and efficient technique.[1][2] CSAs are chiral molecules that interact non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes.[3][4] These diastereomeric complexes are no longer chemically equivalent in the NMR spectrometer, leading to the splitting of signals for the respective enantiomers. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[1][5]

This guide focuses on 4-chloro-N-(1-phenylethyl)benzamide, a key building block for a family of effective chiral solvating agents. Its straightforward synthesis and the tunable nature of the resulting benzamide CSAs make it an attractive tool for a wide range of applications.

The Foundation: Synthesis of 4-chloro-N-(1-phenylethyl)benzamide

The synthesis of 4-chloro-N-(1-phenylethyl)benzamide is typically achieved through the acylation of a chiral amine, (R)- or (S)-1-phenylethylamine, with 4-chlorobenzoyl chloride. This reaction is robust and generally proceeds with high yield.

Experimental Protocol: Synthesis of (R)-4-chloro-N-(1-phenylethyl)benzamide

This protocol outlines the synthesis of the (R)-enantiomer. The same procedure can be followed using (S)-1-phenylethylamine to obtain the (S)-enantiomer.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-(+)-1-Phenylethylamine | 121.18 | 1.21 g | 10 mmol |

| 4-Chlorobenzoyl chloride | 175.01 | 1.75 g | 10 mmol |

| Triethylamine (Et3N) | 101.19 | 1.52 mL | 11 mmol |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - |

| Saturated Sodium Bicarbonate (NaHCO3) | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in 50 mL of dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in 10 mL of dichloromethane dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO3 solution, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 4-chloro-N-(1-phenylethyl)benzamide as a white solid.

The Mechanism of Chiral Recognition

The ability of 4-chloro-N-(1-phenylethyl)benzamide derivatives to act as effective CSAs lies in their capacity to form transient, non-covalent diastereomeric complexes with enantiomeric analytes.[4][6] The formation of these complexes is driven by a combination of intermolecular interactions, including:

-

Hydrogen Bonding: The amide N-H proton of the CSA can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for binding with analytes containing complementary functional groups, such as carboxylic acids, alcohols, and amines.[7][8]

-

π-π Stacking: The aromatic rings of both the CSA and the analyte can engage in π-π stacking interactions, contributing to the stability of the diastereomeric complex.[9][10]

-

Dipole-Dipole Interactions: The polar amide bond and the chloro-substituent on the benzoyl ring introduce dipole moments that can interact with polar functional groups on the analyte.[3]

-

Steric Repulsion: The bulky phenyl and chloro groups on the CSA create a defined chiral pocket. The differential steric hindrance experienced by the two enantiomers of the analyte as they approach this pocket is a key factor in chiral discrimination.[7][11]

The combination of these interactions leads to a "three-point interaction model," which is a widely accepted principle for chiral recognition.[12][13] The different spatial arrangements of the two enantiomers within the chiral pocket of the CSA result in distinct magnetic environments for their respective protons, leading to the observed chemical shift non-equivalence in the NMR spectrum.

Caption: Formation of transient diastereomeric complexes between the CSA and analyte enantiomers.

Application in NMR Spectroscopy for Enantiomeric Excess (ee) Determination

The practical application of 4-chloro-N-(1-phenylethyl)benzamide as a CSA precursor involves its use in conjunction with a chiral analyte in an NMR experiment.

Experimental Workflow

The following workflow outlines the general procedure for determining the enantiomeric excess of a chiral analyte using a CSA derived from 4-chloro-N-(1-phenylethyl)benzamide.

Caption: A typical workflow for enantiomeric excess determination using a chiral solvating agent and NMR spectroscopy.

Practical Considerations

-

Solvent Selection: The choice of deuterated solvent is critical. Non-polar aprotic solvents like chloroform-d (CDCl3) and benzene-d6 are often preferred as they minimize competitive hydrogen bonding with the solvent.

-

CSA-to-Analyte Ratio: The optimal molar ratio of CSA to analyte needs to be determined empirically. A common starting point is a 1:1 ratio, but this can be varied to maximize the chemical shift difference (Δδ) between the enantiomeric signals.[2]

-

Temperature: Temperature can influence the equilibrium of complex formation and the rate of exchange between the free and complexed states. Lowering the temperature can sometimes improve signal resolution.

-

Concentration: The concentration of both the CSA and the analyte should be sufficient to observe clear signals but not so high as to cause significant line broadening.

Data Analysis and Interpretation

The key to successful ee determination is the identification of a pair of well-resolved signals corresponding to the two enantiomers. The chemical shift difference (ΔΔδ) between these signals is a measure of the CSA's effectiveness. Once identified, the signals are integrated, and the enantiomeric excess is calculated using the following formula:

ee (%) = [ |Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer)) ] x 100

Exemplary Data:

The following table illustrates the kind of data that can be obtained from an NMR experiment using a CSA derived from 4-chloro-N-(1-phenylethyl)benzamide with a racemic sample of a chiral carboxylic acid.

| Analyte Proton | Chemical Shift (δ) of (R)-enantiomer (ppm) | Chemical Shift (δ) of (S)-enantiomer (ppm) | Chemical Shift Difference (ΔΔδ) (ppm) |

| α-proton | 5.12 | 5.08 | 0.04 |

| Aromatic protons | 7.35 - 7.45 | 7.30 - 7.40 | Overlapping |

In this example, the α-proton provides a clear separation of signals, allowing for accurate integration and subsequent ee calculation.

Advantages and Limitations

Advantages:

-

Non-destructive: The analyte can be recovered after the NMR experiment.

-

Rapid Analysis: Sample preparation is straightforward, and NMR data acquisition is typically fast.[9]

-

Direct Measurement: No derivatization of the analyte is required, which avoids potential kinetic resolution issues.[14]

-

Versatility: Benzamide-based CSAs can be effective for a wide range of chiral analytes.[8]

Limitations:

-

Signal Overlap: In some cases, the signals of the enantiomers may not be sufficiently resolved from other signals in the spectrum.

-

Empirical Optimization: The optimal conditions (solvent, temperature, CSA:analyte ratio) often need to be determined on a case-by-case basis.

-

CSA Purity: The enantiomeric purity of the CSA itself must be high to ensure accurate results.

Conclusion

4-chloro-N-(1-phenylethyl)benzamide serves as a valuable and accessible precursor for the synthesis of effective chiral solvating agents. The resulting benzamides provide a powerful tool for the rapid and accurate determination of enantiomeric excess by NMR spectroscopy. By understanding the principles of chiral recognition and following the practical guidelines outlined in this guide, researchers can confidently employ this methodology in their efforts to develop and characterize enantiomerically pure compounds. The continued exploration and development of novel CSAs based on this and other scaffolds will undoubtedly further enhance our ability to address the critical challenge of chiral analysis in modern chemistry and drug development.

References

-

Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. (2025). Available at: [Link]...

-

Li, S. et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available at: [Link]

-

Pescitelli, G. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

-

Pescitelli, G. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]

-

Ferreira, F. et al. (1999). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Available at: [Link]

-

Ribeiro, J. P. et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]

-

Salsbury, J. et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts. Available at: [Link]

-

Cirilli, R. et al. (2018). The molecular bases of chiral recognition in 2-(benzylsulfinyl)benzamide enantioseparation. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). NMR determination of enantiomeric excess. Available at: [Link]

-

Donahue, M. et al. (2021). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. PMC. Available at: [Link]

- Eliel, E. L. & Wilen, S. H. (1994). 3.1. Determination of Enantiomeric Purity by Direct Methods. In Stereochemistry of Organic Compounds.

-

SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

-

Wang, Y. et al. (2025). DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination. Analytical Chemistry. Available at: [Link]

-

Donahue, M. et al. (2023). (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. Available at: [Link]

-

ResearchGate. (2025). Extremely High Enantiomer Recognition in HPLC Separation of Racemic 2-(Benzylsulfinyl)benzamide Using Cellulose Tris(3,5-dichlorophenylcarbamate) as a Chiral Stationary Phase. Available at: [Link]

-

Sanchez-Carnerero, E. M. et al. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PMC. Available at: [Link]

-

PubChemLite. (2026). 4-chloro-3-(isopropylsulfonyl)-n-(1-phenylethyl)benzamide. Available at: [Link]

-

Gavezzotti, A. et al. (2014). One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. PMC. Available at: [Link]

-

PrepChem.com. (2026). Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]

-

American Chemical Society. (2026). Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. Available at: [Link]

-

Ye, F. et al. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. PubMed. Available at: [Link]

-

Chemsrc. (2025). N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide. Available at: [Link]

- Google Patents. (2013). A method for preparing N- (2 - phenylethyl) benzamide.

Sources

- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

Dual-Targeting Benzamide Derivatives: A Technical Guide to Antimicrobial and Anticonvulsant Scaffolds

Topic: Antimicrobial and Anticonvulsant Properties of Benzamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamide moiety (N-substituted benzamide) represents a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. While historically distinct in therapeutic application, recent structure-activity relationship (SAR) studies reveal a unique overlap: specific benzamide derivatives exhibit potent antimicrobial activity (targeting bacterial cell division protein FtsZ) and anticonvulsant activity (modulating voltage-gated sodium channels).

This guide provides a technical roadmap for the synthesis, biological evaluation, and mechanistic understanding of these dual-action compounds. It is designed to move beyond theoretical review into actionable experimental protocols.

Chemical Architecture & Synthesis

The structural versatility of benzamides allows for the fine-tuning of lipophilicity and electronic distribution, critical for crossing the Blood-Brain Barrier (BBB) in anticonvulsants and penetrating bacterial cell walls in antimicrobials.

Core Synthetic Protocol: Modified Schotten-Baumann Acylation

While direct amidation of carboxylic acids is possible, the acid chloride route (Schotten-Baumann conditions) remains the gold standard for generating diverse libraries due to its high yield and tolerance of steric hindrance.

Causality & Logic:

-

Reagent Choice: Thionyl chloride (

) is preferred over oxalyl chloride for cost-efficiency in scale-up, converting benzoic acid to the more reactive benzoyl chloride. -

Base Selection: An aqueous base (NaOH) or organic base (TEA/Pyridine) is strictly required to scavenge the liberated HCl, preventing protonation of the amine nucleophile which would kill the reaction.

Step-by-Step Protocol

-

Activation: Dissolve substituted benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 equiv) and a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution (

, -

Coupling: Dissolve the target amine (1.1 equiv) in DCM containing Triethylamine (TEA, 2.0 equiv) at 0°C.

-

Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution. Note: Dropwise addition controls the exotherm, preventing side reactions.

-

Workup: Stir at room temperature for 4–6 hours. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

(to remove unreacted acid), and finally brine. -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Visualization: Synthesis Workflow

Caption: Figure 1. Modified Schotten-Baumann workflow for high-yield benzamide synthesis.

Antimicrobial Profile

Mechanism of Action: FtsZ Inhibition

Unlike

-

Mechanism: The benzamide scaffold mimics the purine base of GTP, binding to the inter-monomer cleft of FtsZ. This inhibits GTPase activity, preventing the polymerization required for bacterial cytokinesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 guidelines.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to

McFarland standard ( -

Compound Dilution: Prepare stock solution of benzamide derivative in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range:

). -

Incubation: Add diluted inoculum to wells. Final DMSO concentration must be

to avoid solvent toxicity. Incubate at -

Readout: Visual inspection for turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Visualization: Antimicrobial Pathway

Caption: Figure 2. Mechanism of bacterial inhibition via FtsZ targeting.

Anticonvulsant Profile

Mechanism of Action: Sodium Channel Modulation

Benzamides exert anticonvulsant effects primarily by blocking voltage-gated sodium channels (VGSCs) in the inactive state.[1]

-

Lipophilicity: The hydrophobic benzoyl ring aligns with the lipid bilayer, allowing the amide moiety to interact with the channel pore.

-

Effect: This prevents high-frequency repetitive firing (seizure activity) without impairing normal neurotransmission.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: Evaluate protection against generalized tonic-clonic seizures. Validation: This is the FDA-recognized "gold standard" for screening sodium channel blockers.

-

Animals: Male albino mice (18–25 g). Group size

. -

Administration: Administer test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Wait for peak effect time (typically 30 min or 4 hours).[2]

-

Shock Application: Apply electrical stimulus via corneal electrodes (

, -

Observation: Observe for Hind Limb Tonic Extension (HLTE) .

-

Protection: Absence of HLTE indicates anticonvulsant activity.

-

Failure: Presence of HLTE (rigid extension of hind legs

).

-

Visualization: Anticonvulsant Pathway

Caption: Figure 3.[3][4] Stabilization of VGSC inactive state prevents seizure propagation.[1]

Structure-Activity Relationship (SAR) Summary

The table below synthesizes data from key studies comparing substituent effects on both biological activities.

| Substituent (R) | Position | Antimicrobial Effect (MIC) | Anticonvulsant Effect (MES) | Insight |